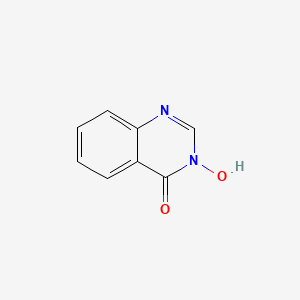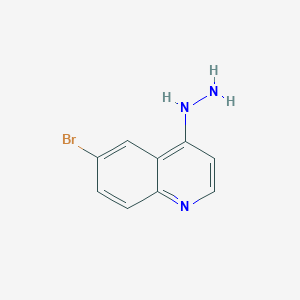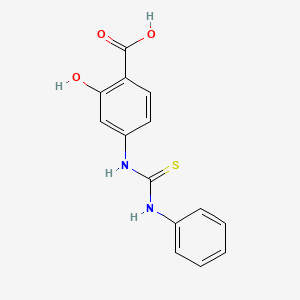![molecular formula C10H16N2O B12121763 1-Propanamine, 3-[2-(2-pyridinyl)ethoxy]- CAS No. 933758-66-8](/img/structure/B12121763.png)
1-Propanamine, 3-[2-(2-pyridinyl)ethoxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanamine, 3-[2-(2-pyridinyl)ethoxy]- is an organic compound that features a propanamine backbone with a pyridinyl ethoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propanamine, 3-[2-(2-pyridinyl)ethoxy]- can be synthesized through several methods. One common approach involves the reaction of 3-chloropropanamine with 2-(2-pyridinyl)ethanol under basic conditions. The reaction typically proceeds as follows:
Step 1: Preparation of 3-chloropropanamine by reacting propanamine with thionyl chloride.
Step 2: Reaction of 3-chloropropanamine with 2-(2-pyridinyl)ethanol in the presence of a base such as sodium hydroxide or potassium carbonate to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as distillation and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-Propanamine, 3-[2-(2-pyridinyl)ethoxy]- undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitriles.
Reduction: The pyridinyl ring can be reduced under hydrogenation conditions.
Substitution: The ethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as sodium azide or thiols.
Major Products:
Oxidation: Formation of nitriles or oxides.
Reduction: Hydrogenated pyridinyl derivatives.
Substitution: Various substituted amines or ethers.
Scientific Research Applications
1-Propanamine, 3-[2-(2-pyridinyl)ethoxy]- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential use as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Propanamine, 3-[2-(2-pyridinyl)ethoxy]- exerts its effects depends on its interaction with molecular targets. The pyridinyl group can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
- 1-Phenyl-3-[2-(2-pyridinyl)ethoxy]-2-propanamine
- 3-Phenyl-2-[2-(2-pyridinyl)ethoxy]-1-propanamine
Comparison: 1-Propanamine, 3-[2-(2-pyridinyl)ethoxy]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications where these properties are advantageous.
This detailed overview provides a comprehensive understanding of 1-Propanamine, 3-[2-(2-pyridinyl)ethoxy]-, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
CAS No. |
933758-66-8 |
|---|---|
Molecular Formula |
C10H16N2O |
Molecular Weight |
180.25 g/mol |
IUPAC Name |
3-(2-pyridin-2-ylethoxy)propan-1-amine |
InChI |
InChI=1S/C10H16N2O/c11-6-3-8-13-9-5-10-4-1-2-7-12-10/h1-2,4,7H,3,5-6,8-9,11H2 |
InChI Key |
GFDJGQBMEPZHKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CCOCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[2-(2-bromo-4-phenylphenoxy)acetylamino]-5-phenylthiophene-3-carboxyla te](/img/structure/B12121680.png)



![1-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B12121714.png)

![Methyl 4-[2-(4-ethoxyphenoxy)acetamido]benzoate](/img/structure/B12121724.png)

![5-Methoxy-2-([(4-methyl-1,3-thiazol-2-YL)thio]methyl)pyridin-4-OL](/img/structure/B12121731.png)
![2-[(2-Thienylcarbonyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B12121739.png)


![[1,4]Diazepane-1,4-disulfonic acid bis-dimethylamide](/img/structure/B12121753.png)
![{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}(4-ethoxyphenyl)amine](/img/structure/B12121761.png)
